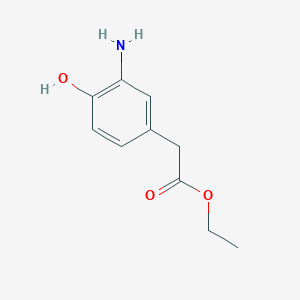

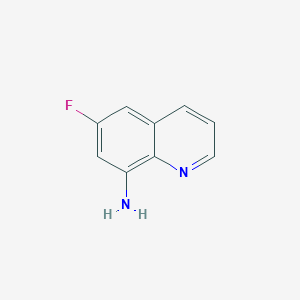

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate were not found in the search results, similar compounds have been synthesized using condensation reactions . For instance, 2-aminothiazoles, a significant class of organic medicinal compounds, have been synthesized using sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

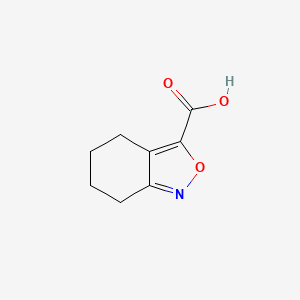

The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups . The terminal C—C—O—C torsion angles in the two molecules are 83.6° and -171.1°, resulting in twisted and straight chain conformations, respectively .Physical And Chemical Properties Analysis

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a solid at ambient temperature . Its molecular weight is 195.22 . The IUPAC name is ethyl 2-(3-amino-4-hydroxyphenyl)acetate .科学的研究の応用

Chemoselective Acetylation of 2-Aminophenol

Chemoselective acetylation processes, important in the synthesis of antimalarial drugs, utilize compounds similar to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. These processes can efficiently produce N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anti-inflammatory Compounds

Research into the synthesis of 1,2,4-triazole derivatives from 4-hydroxyphenylacetic acid, a process involving steps similar to those used with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, has shown potential in the development of anti-inflammatory drugs. This showcases the compound's relevance in creating pharmaceuticals (Virmani & Hussain, 2014).

Synthesis of Metallomesogenic Complexes

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate-related compounds have been utilized in the synthesis of copper(II) metallomesogenic complexes, indicating the compound's potential application in the field of material science and nanotechnology (Kovganko & Kovganko, 2013).

Development of Novel α-Ketoamide Derivatives

In organic synthesis, compounds like Ethyl 2-(3-amino-4-hydroxyphenyl)acetate have facilitated the development of α-ketoamide derivatives, which are significant in medicinal chemistry due to their biological activities (El‐Faham et al., 2013).

Lossen Rearrangement Applications

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is analogous to compounds used in Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This process is valuable in pharmaceutical synthesis, demonstrating the compound's utility in creating a wide range of bioactive molecules (Thalluri et al., 2014).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(3-amino-4-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJQCDTQOIKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | |

Q & A

Q1: What are the key structural features of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as revealed by the research?

A1: The research primarily focuses on the crystal structure of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. [] It reveals that the asymmetric unit of this compound comprises two crystallographically independent molecules. Interestingly, these molecules exhibit distinct conformations of the ethoxycarbonyl groups. One molecule adopts a twisted conformation with a C—C—O—C torsion angle of 83.6° (6), while the other exhibits a straight chain conformation with a torsion angle of −171.1° (3). These conformational differences highlight the flexibility of the molecule. Additionally, the study elucidates the crucial role of intermolecular hydrogen bonds (N—H⋯O, O—H⋯N, and C—H⋯O) in stabilizing the crystal structure. Furthermore, intramolecular hydrogen bonding is observed between the amino (N) and phenolic (O) atoms within the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)